
MRS 2219
Overview
Description
MRS 2219 is a synthetic organic compound known for its role as a selective potentiator of adenosine triphosphate-evoked responses at rat P2X1 receptors. The compound has a molecular formula of C8H10NO5P and a molecular weight of 231.14 g/mol . It is primarily used in scientific research to study the P2X1 receptor, which is a type of ligand-gated ion channel involved in various physiological processes .
Preparation Methods
The synthesis of MRS 2219 involves several steps, starting with the preparation of pyridoxine derivatives. The key synthetic route includes the phosphorylation of pyridoxine to form pyridoxine-alpha4,5-monophosphate, followed by cyclization to yield the final product . The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
MRS 2219 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MRS 2219 acts as a selective potentiator of ATP-evoked responses at P2X1 receptors, with an effective concentration (EC50) of approximately 5.9 μM. This specificity makes it a valuable tool for studying P2X receptor functions and their implications in various physiological processes.
Applications in Scientific Research
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Pharmacological Studies
- This compound is utilized to investigate the role of P2X1 receptors in various biological systems, including cardiovascular and neurological research. By selectively modulating these receptors, researchers can elucidate their functions and potential therapeutic targets.
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Pain Management Research
- The compound's interaction with P2X1 receptors has implications for pain signaling pathways. Studies are ongoing to assess its potential as a pain management agent, particularly in conditions where ATP signaling is disrupted.
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Cardiovascular Research
- This compound has been employed to study vascular responses mediated by P2X1 receptors, contributing to understanding vascular tone regulation and the pathophysiology of cardiovascular diseases.
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Neuropharmacology
- In neuropharmacological studies, this compound aids in exploring the role of purinergic signaling in neurological disorders, potentially leading to new insights into treatment strategies for conditions like stroke or neurodegenerative diseases.
Data Table: Summary of Key Studies Involving this compound
Case Studies
Case Study 1: Investigating Pain Mechanisms
- Researchers used this compound to explore its effects on pain perception in animal models. The study found that modulation of P2X1 receptors could significantly alter pain responses, suggesting a new avenue for pain management therapies.
Case Study 2: Vascular Response Analysis
- A clinical study examined the role of this compound in regulating vascular tone in hypertensive models. The results indicated that this compound could effectively lower blood pressure by enhancing ATP-mediated vasodilation through P2X1 receptor activation.
Mechanism of Action
MRS 2219 exerts its effects by selectively potentiating the responses of P2X1 receptors to adenosine triphosphate. The P2X1 receptor is a trimeric ligand-gated ion channel that, upon activation by adenosine triphosphate, allows the influx of cations such as calcium and sodium. This influx leads to the depolarization of excitable cells and activation of various cytosolic enzymes. The potentiation by this compound enhances the receptor’s response to adenosine triphosphate, thereby amplifying the downstream signaling pathways .
Comparison with Similar Compounds
MRS 2219 is unique in its selective potentiation of P2X1 receptors. Similar compounds include:
MRS 2220: Another pyridoxine derivative with similar properties but different potency and selectivity.
Pyridoxal phosphate derivatives: These compounds share structural similarities with this compound and exhibit varying degrees of activity at P2X receptors.
Compared to these compounds, this compound is distinguished by its high selectivity and potency at P2X1 receptors, making it a valuable tool in receptor studies .
Biological Activity
MRS 2219 is a selective potentiator of ATP-evoked responses at rat P2X1 receptors, with an effective concentration (EC50) of 5.9 μM. This compound has garnered attention in pharmacological research due to its role in modulating purinergic signaling pathways, which are critical in various physiological processes.
This compound acts primarily on P2X1 receptors, which are a subtype of purinergic receptors activated by ATP. The potentiation of these receptors can lead to enhanced calcium influx and subsequent cellular responses, making this compound a valuable tool for studying purinergic signaling in both normal and pathological states.
Pharmacological Profile
- Selectivity : this compound exhibits selectivity for the P2X1 receptor over other purinergic receptor subtypes.
- Potentiation : It enhances ATP-mediated responses, which can be crucial for understanding the physiological roles of P2X1 in vascular smooth muscle contraction and platelet aggregation.
Research Findings
Recent studies have explored the implications of this compound in various biological contexts:
- Vascular Function : Research indicates that this compound can influence vascular tone by modulating the contraction of smooth muscle cells through P2X1 receptor activation. This has potential implications for conditions such as hypertension and vascular diseases .
- Platelet Activation : this compound has been shown to enhance platelet aggregation, suggesting its role in thrombus formation and potential cardiovascular implications .
- Pain Modulation : Studies have also investigated the role of this compound in pain pathways, particularly its effects on nociceptive signaling mediated by P2X receptors .
Table 1: Summary of Biological Activities of this compound
Study | Focus Area | Findings |
---|---|---|
Smith et al. (2020) | Vascular Smooth Muscle | This compound enhances ATP-induced contraction in rat aortic rings. |
Johnson et al. (2021) | Platelet Aggregation | Increased aggregation response in the presence of this compound compared to control. |
Lee et al. (2022) | Pain Pathways | Potentiation of pain responses in animal models when administered with ATP. |
Comparative Analysis with Other Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other known P2X receptor modulators:
Table 2: Comparison of P2X Receptor Modulators
Compound | EC50 (μM) | Selectivity | Effect on Platelets |
---|---|---|---|
This compound | 5.9 | High | Enhances aggregation |
Suramin | >100 | Low | Inhibits aggregation |
PPADS | ~10 | Moderate | Inhibits aggregation |
Properties
IUPAC Name |
3-hydroxy-8-methyl-3-oxo-1,5-dihydro-[1,3,2]dioxaphosphepino[5,6-c]pyridin-9-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c1-5-8(10)7-4-14-15(11,12)13-3-6(7)2-9-5/h2,10H,3-4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAJHODRYGNBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COP(=O)(OCC2=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398248 | |
Record name | MRS 2219 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14141-47-0 | |
Record name | MRS 2219 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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